molecular formula C13H24N2O2 B6354443 tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate CAS No. 1560342-76-8

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Cat. No.: B6354443
CAS No.: 1560342-76-8
M. Wt: 240.34 g/mol
InChI Key: HGCLQZXASSWTRJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCLQZXASSWTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

Thiourea acts as a nucleophile in ring-closing reactions, facilitating the formation of fused thiazolo-pyridine systems. For example, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-05-0) is synthesized via refluxing 3-bromo-4-oxopiperidine-1-carboxylate with thiourea in isopropanol (90°C, 1 h, 99% yield). Adapting this method, cyclopenta[c]pyridine derivatives could form via analogous bromoketone intermediates undergoing nucleophilic attack by ammonia or amines instead of thiourea.

Table 1: Thiourea-Mediated Cyclization Conditions and Outcomes

Starting MaterialSolventTemperatureTimeYieldSource
3-Bromo-4-oxopiperidine-1-carboxylateIsopropanol90°C1 h99%
3-Bromo-4-oxopiperidine-1-carboxylateDMF120°C3 h47%

The solvent significantly impacts reaction efficiency: polar aprotic solvents like DMF reduce yields compared to alcohols due to competing side reactions.

Boc Protection and Deprotection Dynamics

The Boc group is introduced to protect amines during synthesis, enhancing solubility and preventing undesired side reactions.

AmineBaseSolventTemperatureYieldSource
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amineK₂CO₃Dioxane/water0–20°C11.6 g

Acidic Deprotection

Boc removal is achieved using hydrochloric acid (HCl) or trifluoroacetic acid (TFA). For example, treating tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with 3M HCl in ethyl acetate (20°C, 3 h) affords the deprotected amine in 87% yield. Similar conditions apply to cyclopenta[c]pyridine derivatives, though reaction times may vary with ring strain.

Catalytic and Solvent Effects on Ring Formation

Solvent-Dependent Selectivity

Isopropanol and ethanol favor cyclization due to their high boiling points and ability to stabilize transition states. In contrast, DMF promotes overalkylation or decomposition at elevated temperatures.

Base Catalysis

Potassium carbonate enhances Boc protection by scavenging protons, driving the reaction toward carbamate formation. Without base, yields drop significantly due to incomplete anhydride activation.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization. For example, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is isolated by trituration with diethyl ether, yielding a white solid. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity, with characteristic Boc signals at δ 1.41 ppm (9H, s) in ¹H NMR.

Industrial-Scale Optimization

Cost-Effective Solvent Recycling

Isopropanol is recovered via distillation and reused, reducing waste and production costs. This approach is critical for large-scale synthesis, where solvent expenses dominate.

Green Chemistry Initiatives

Recent protocols replace halogenated solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) during deprotection, aligning with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group yields primary alcohols, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences Potential Applications
tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate 1560342-76-8 C₁₃H₂₄N₂O₂ 240.34 Amino, tert-butyl carbamate Reference compound Drug intermediates, crystallography
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Ketone (5-oxo), tert-butyl carbamate Ketone replaces amino group; reduced basicity Condensation reactions, polymer chemistry
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided C₁₄H₂₀N₂O₄ ~280.32 Methoxy, tert-butyl carbamate Electron-rich pyridine; no bicyclic structure Ligand synthesis, catalysis
tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate Not provided C₁₃H₂₄N₂O₂ 240.34 Amino, tert-butyl carbamate Stereochemical variation (octahydro vs. hexahydro) Chiral synthesis, enantioselective catalysis
Key Analytical Findings :

Functional Group Impact: The amino group in the target compound enhances its reactivity in nucleophilic substitutions compared to the ketone in the 5-oxo derivative . This makes the target compound more versatile in drug intermediate synthesis. Methoxy groups in the dimethoxy variant increase electron density on the pyridine ring, altering its interaction with electrophiles or metal catalysts .

Stereochemical Differences :

  • The octahydro variant has distinct stereochemistry, affecting hydrogen-bonding patterns and crystal packing (critical in X-ray crystallography studies using programs like SHELX ).

Physicochemical Properties: The tert-butyl group in all compounds improves lipophilicity, but the amino group in the target compound introduces polarity, balancing solubility in organic and aqueous phases . The 5-oxo derivative’s lower molecular weight (225.28 g/mol) may enhance volatility, relevant in gas-phase reactions .

Safety and Handling: The 5-oxo compound’s safety data sheet (SDS) highlights hazards requiring medical consultation, common in ketone-containing intermediates .

Research Implications

  • Crystallography: The target compound’s amino group can form hydrogen bonds (N–H⋯O) with carbonyl groups, influencing crystal lattice stability. This property is critical in structural elucidation via SHELX-based refinement .

Biological Activity

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate, with the CAS number 1280666-49-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a cyclopentane ring fused with a pyridine moiety, which is significant in its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that derivatives of pyridine compounds often exhibit antitumor properties. In a study involving pyridine derivatives, it was found that certain modifications can enhance cytotoxicity against cancer cell lines, particularly leukemia models. The structure of this compound suggests it may share similar properties, potentially acting as an inhibitor of ribonucleotide reductase, a critical enzyme in DNA synthesis.

The compound's mechanism of action likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism.
  • Induction of Apoptosis : Evidence from related compounds suggests that they may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel UsedIC50 (µM)Reference
Pyridine Derivative AAntitumorL1210 Leukemia Cells1.3
Pyridine Derivative BCytotoxicityVarious Cancer Cell Lines0.5
tert-butyl derivative (hypothetical)Potential AntitumorIn vitro assaysTBDCurrent Study

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

  • Therapeutic Potential : Given its structural similarities to known bioactive compounds, this compound could be further investigated for therapeutic applications in oncology.
  • Safety Profile : Preliminary safety assessments are necessary to evaluate toxicity and side effects before clinical applications.

Q & A

Q. What are the key synthetic routes for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate?

The synthesis involves multi-step strategies:

  • Cyclization : Starting from bicyclic precursors like (3aR,7aS)-hexahydroisoindole, followed by Boc-protection with Boc₂O in CH₂Cl₂ .
  • Oxidation : RuO₂-mediated oxidation of cyclic amines to introduce ketone or carboxylic acid functionalities .
  • Amine functionalization : Introduction of the amino group via reductive amination or nucleophilic substitution under controlled pH and temperature . Key conditions include temperature control (0–120°C), solvent selection (CH₃CN, CCl₄), and purification via flash chromatography .

Q. How is the stereochemistry of this compound confirmed?

Stereochemical confirmation relies on:

  • X-ray crystallography : Using SHELX programs for refinement to resolve absolute configurations .
  • NMR spectroscopy : Analysis of coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations to assign ring junction stereochemistry .
  • Optical rotation : Comparison with enantiomerically pure standards .

Q. What spectroscopic methods characterize this compound?

TechniqueKey Data PointsReference
¹H/¹³C NMR Peaks for Boc group (δ ~1.4 ppm for t-Bu), NH₂ (δ ~2.5 ppm), cyclopentane protons (δ 1.8–2.3 ppm) .
IR Stretches for C=O (1700–1750 cm⁻¹), NH (3300–3500 cm⁻¹) .
Mass Spec Molecular ion ([M+H]⁺) at m/z 241–255, fragmentation patterns for bicyclic core .

Q. What is the role of the tert-butyl group in stability and reactivity?

The Boc group:

  • Protects amines during synthesis, preventing unwanted nucleophilic reactions .
  • Enhances solubility in organic solvents, aiding purification .
  • Deprotection under acidic conditions (e.g., TFA) yields free amines for downstream functionalization .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?

Common issues include:

  • Racemization : Occurs during Boc protection/deprotection. Mitigated by low-temperature reactions (0–4°C) and chiral catalysts .
  • Side reactions : Over-oxidation (e.g., ketone → carboxylic acid). Controlled by stoichiometric RuO₂/NaIO₄ and reaction time .
  • Scale-up inefficiencies : Addressed via continuous flow reactors for precise temperature/residence time control .

Q. How do crystallographic data resolve structural ambiguities in bicyclic systems?

  • SHELX refinement identifies bond lengths/angles, confirming fused ring conformations (e.g., chair vs. boat) .
  • Hydrogen bonding networks (via graph-set analysis) reveal intermolecular interactions influencing crystal packing .
  • Example: X-ray data for a related compound (Acta Cryst. E) resolved trans-decalin-like geometry in the bicyclic core .

Q. How does molecular conformation affect biological activity?

  • Rigid bicyclic core restricts rotational freedom, enhancing target binding (e.g., enzyme active sites) .
  • Docking studies show the NH₂ group participates in hydrogen bonding with residues like Asp/Glu in retinol-binding proteins .
  • MD simulations correlate conformational flexibility (e.g., puckering of cyclopentane) with pharmacokinetic properties .

Q. How to analyze conflicting data in biological assays?

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) to distinguish direct vs. off-target effects .
  • Dose-response curves : Identify non-linear relationships indicative of allosteric modulation .
  • Statistical validation : Use ANOVA or Bayesian modeling to assess reproducibility across replicates .

Q. What strategies mitigate racemization during functional group modifications?

  • Enantioselective conditions : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) .
  • Low-temperature reactions : Slow kinetics reduce epimerization .
  • In-line monitoring : HPLC-MS tracks chiral purity in real time .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute NH₂ with CF₃ or OH to modulate polarity .
  • Ring diversification : Replace cyclopentane with cyclohexane or heterocycles (e.g., piperidine) .
  • Positional scanning : Vary substituents on the pyridine ring to map steric/electronic requirements .

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